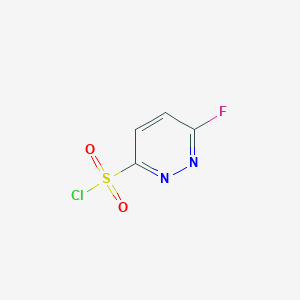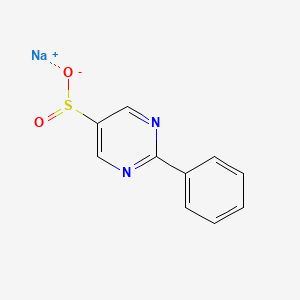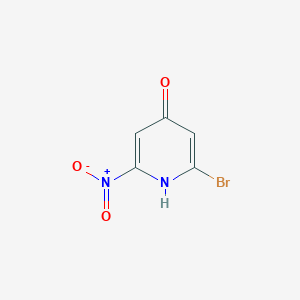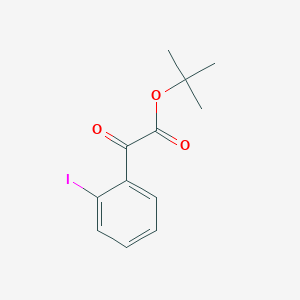
6-Fluoropyridazine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyridazine-3-sulfonyl chloride, with the chemical formula C₅H₃ClFNO₂S, is a synthetic compound . It belongs to the class of sulfonyl chlorides and contains a fluorine atom on the pyridazine ring. This compound is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthesis of 6-fluoropyridazine-3-sulfonyl chloride involves introducing a sulfonyl chloride group onto the pyridazine ring. While specific methods may vary, a common approach is the reaction of 6-fluoropyridazine with a suitable sulfonyl chloride reagent.
Reaction Conditions::Reagents: 6-fluoropyridazine, sulfonyl chloride
Conditions: Typically carried out under anhydrous conditions, often using a solvent like dichloromethane or acetonitrile.
Catalyst: Lewis acids (such as AlCl₃) may be employed to facilitate the reaction.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
6-Fluoropyridazine-3-sulfonyl chloride can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., NBS).
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
6-Fluoropyridazine-3-sulfonyl chloride finds applications in:
Medicinal Chemistry: As a building block for designing bioactive molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism of action for this compound varies based on its application. It may act as a reactive intermediate, participate in covalent bonding, or influence biological processes.
Comparison with Similar Compounds
While 6-fluoropyridazine-3-sulfonyl chloride is unique due to its fluorine substitution, similar compounds include 6-bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) and related derivatives . These compounds share structural features but differ in substituents.
Remember that further research and specific studies are essential to fully explore the compound’s potential and applications
Properties
Molecular Formula |
C4H2ClFN2O2S |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-fluoropyridazine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H |
InChI Key |
VTJYNZHMBCUNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)

![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)

![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)




